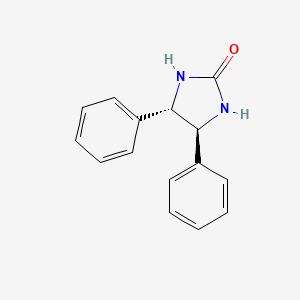![molecular formula C16H30N4S B12560685 1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane CAS No. 144397-82-0](/img/structure/B12560685.png)
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane is a complex organic compound that features a thiophene ring attached to a tetraazacyclotetradecane backbone. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties. The tetraazacyclotetradecane structure is a macrocyclic compound containing four nitrogen atoms, which can act as ligands in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Ethyl Group: The thiophene derivative is then reacted with ethylating agents under basic conditions to form 2-(Thiophen-3-yl)ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, acids like sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable complexes that can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(Thiophen-2-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane: Similar structure but with the thiophene ring attached at a different position.
1-[2-(Furan-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane: Contains a furan ring instead of a thiophene ring.
1-[2-(Pyrrole-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and stability. This makes it particularly useful in applications requiring robust and stable compounds, such as in materials science and coordination chemistry .
Eigenschaften
CAS-Nummer |
144397-82-0 |
|---|---|
Molekularformel |
C16H30N4S |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
1-(2-thiophen-3-ylethyl)-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C16H30N4S/c1-5-17-8-9-18-7-2-11-20(13-10-19-6-1)12-3-16-4-14-21-15-16/h4,14-15,17-19H,1-3,5-13H2 |
InChI-Schlüssel |
OVKFLWPFAYFDJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNCCCN(CCNC1)CCC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
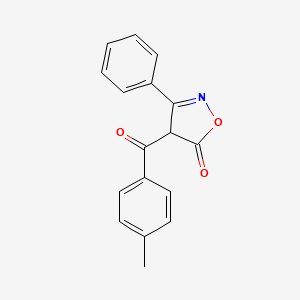
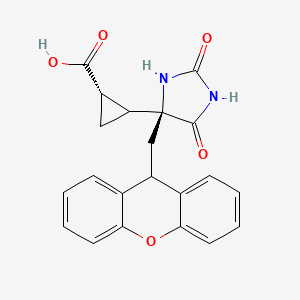
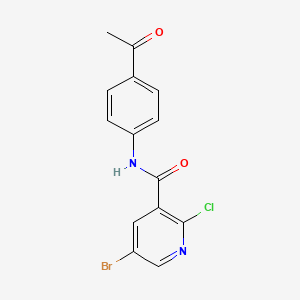
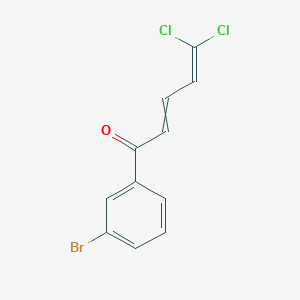
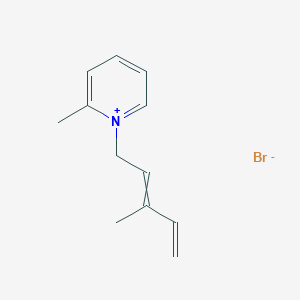
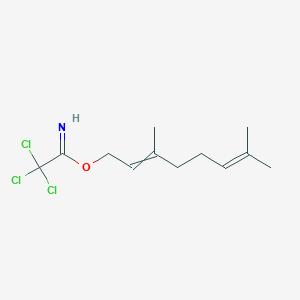
![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)
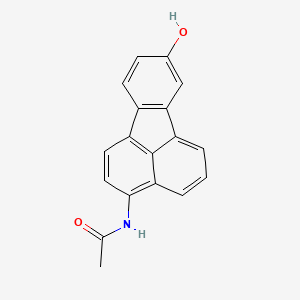

![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)

![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)
